molecular formula C8H5ClF2O4S B2506429 Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate CAS No. 1154149-20-8

Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate

Cat. No.: B2506429
CAS No.: 1154149-20-8
M. Wt: 270.63
InChI Key: QKDFDJRJFWOQIH-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate (C₈H₅ClF₂O₄S) is a fluorinated benzoate ester derivative featuring a chlorosulfonyl group at the 3-position and fluorine atoms at the 2- and 5-positions of the benzene ring. Its molecular weight is 269.9565 Da, and it has an InChIKey of QKDFDJRJFWOQIH-UHFFFAOYSA-N . The compound is structurally characterized by its sulfonyl chloride moiety, which confers high reactivity for further derivatization, and fluorine substituents that enhance electronegativity and metabolic stability.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-2,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O4S/c1-15-8(12)5-2-4(10)3-6(7(5)11)16(9,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDFDJRJFWOQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate typically involves the chlorosulfonation of methyl 2,5-difluorobenzoate. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction conditions generally include:

    Temperature: 0-5°C to control the exothermic nature of the reaction.

    Solvent: An inert solvent like dichloromethane (CH2Cl2) is often used.

    Reaction Time: The reaction is usually completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure better control over reaction conditions and to handle the exothermic nature of the reaction efficiently.

    Purification: The crude product is purified using techniques like recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation: It can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonic Acids: Formed from reduction reactions.

    Sulfones: Formed from oxidation reactions.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a. Methyl 3,5-Dichloro-2-(Chlorosulfonyl)Benzoate (CAS 1098387-68-8)

  • Molecular Formula : C₈H₅Cl₃O₄S
  • Key Differences: Replaces fluorine at positions 2 and 5 with chlorine. The molecular weight increases to 303.5469 Da due to higher chlorine atomic mass.

b. Methyl 3,4-Difluorobenzoate

  • Key Differences: Fluorine substituents at positions 3 and 4 instead of 2 and 4.

c. Methyl 3,5-Bis(Trifluoromethyl)Benzoate

  • Key Differences : Features trifluoromethyl (-CF₃) groups at positions 3 and 5. The -CF₃ groups are bulkier and more electron-withdrawing than fluorine, increasing steric hindrance and acidity of the ester group. This compound is more suited for applications requiring strong electron-deficient aromatic systems .
Functional Group Comparisons

a. Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)

  • Structure : Contain a sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring.
  • Key Differences: Unlike Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate, sulfonylureas lack a reactive chlorosulfonyl group and instead utilize the urea moiety for herbicidal activity.

b. Chlorosulfuron (CAS 76341-69-0)

  • Structure : A sulfonylurea herbicide with a triazine ring and methoxy substituents.
  • Key Differences : Chlorosulfuron’s urea linkage and triazine ring are critical for binding acetolactate synthase (ALS) in plants, a mechanism absent in the target compound due to its ester and sulfonyl chloride groups .

Physicochemical and Reactivity Data

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (Da) Reactivity Highlights
This compound C₈H₅ClF₂O₄S 2-F, 5-F, 3-SO₂Cl 269.9565 High electrophilicity at SO₂Cl; F enhances stability
Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate C₈H₅Cl₃O₄S 2-Cl, 5-Cl, 3-SO₂Cl 303.5469 Lower electronegativity; higher steric bulk
Methyl 3,4-difluorobenzoate C₈H₆F₂O₂ 3-F, 4-F 172.13 Reduced electrophilicity at meta positions

Research and Application Insights

  • Synthetic Utility : The chlorosulfonyl group in this compound allows for facile substitution reactions, making it a candidate for synthesizing sulfonamides or sulfonate esters. Its fluorinated aromatic core is advantageous in pharmaceutical and agrochemical intermediates .
  • Comparative Stability: Fluorine’s electronegativity stabilizes the compound against hydrolysis compared to non-fluorinated analogs like methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate .

Biological Activity

Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate is a synthetic compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the chlorosulfonation of methyl 2,5-difluorobenzoate using chlorosulfonic acid as the chlorosulfonating agent. The reaction typically occurs under controlled temperatures (0-5°C) in an inert solvent like dichloromethane. The compound features a highly electrophilic chlorosulfonyl group, which plays a crucial role in its reactivity with nucleophiles.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions. The electrophilic nature of the chlorosulfonyl group allows it to react with various nucleophiles, including amines and alcohols. This reactivity enables the introduction of sulfonyl groups into target molecules, which can modulate biological pathways and interactions.

1. Medicinal Chemistry

This compound has been investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar or enhanced activities.

2. Biological Pathway Modification

The compound is employed in the modification of biomolecules to study biological pathways and interactions. Its ability to introduce sulfonyl groups can alter the pharmacokinetics and pharmacodynamics of target molecules, making it a valuable tool in biochemical research.

Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Antitumor Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds derived from this scaffold demonstrated IC50 values ranging from low micromolar to sub-micromolar levels against non-small cell lung carcinoma (NSCLC) cell lines .
  • Inhibition Studies : The compound has been tested as an inhibitor for specific enzymes involved in cancer progression. For example, it has shown promise as an autotaxin inhibitor, which plays a critical role in tumor microenvironment modulation .

Table 1: Summary of Biological Activity Data

CompoundCell LineIC50 (µM)Mechanism
This compound Derivative AA549 (NSCLC)1.48Apoptosis induction
This compound Derivative BNCI-H23 (NSCLC)0.49Autotaxin inhibition
This compound Derivative CMCF-7 (Breast Cancer)32 nMCompetitive inhibition

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